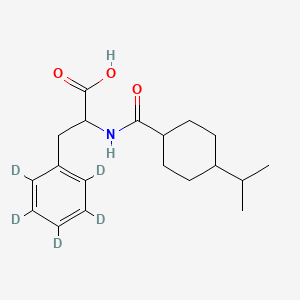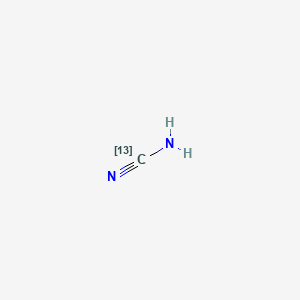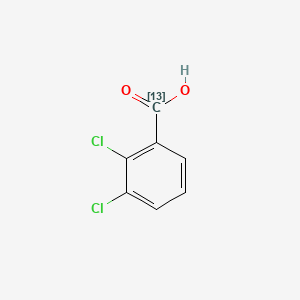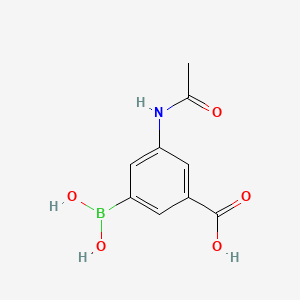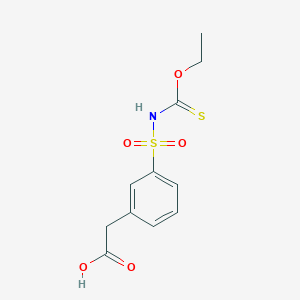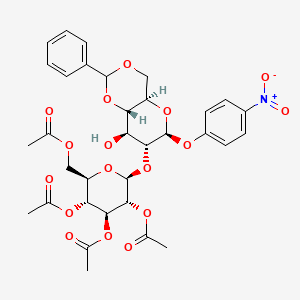
4-Nitrophenyl 2-O-(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)-4,6-O-benzylidene-b-D-glucopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nitrophenyl 2-O-(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)-4,6-O-benzylidene-b-D-glucopyranoside is a chemical compound with the molecular formula C26H33NO17 . It is used in the study of carbohydrate chemistry and enzymatic reactions .
Molecular Structure Analysis
The molecular structure of this compound is complex, as indicated by its molecular formula C26H33NO17 . It contains multiple functional groups, including nitrophenyl, acetyl, and glucopyranosyl groups .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis Applications
Glycoside Synthesis : This compound is used in the chemical synthesis of various glycosides. For example, Iyer and Goldstein (1969) detailed the condensation of tetra-O-acetyl-α-D-glucopyranosyl bromide with p-nitrophenyl 4,6-O-benzylidene-β-D-glucopyranoside for producing p-nitrophenyl β-sophoroside and p-nitrophenyl β-laminarabioside (Iyer & Goldstein, 1969).
Novel Disaccharide Synthesis : Baer and Kienzle (1969) explored the synthesis of nitro disaccharide methyl glycosides using this compound, leading to blocked derivatives of sophorose (Baer & Kienzle, 1969).
Biochemical and Medicinal Chemistry Applications
Synthesis of Immunogens : The compound has been used in the synthesis of disaccharides for the preparation of immunogens. Ekborg, Sone, and Glaudemans (1982) synthesized disaccharide glycosides which are crucial in understanding glycoproteins (Ekborg, Sone, & Glaudemans, 1982).
Enzyme Assay Development : Satomura et al. (1988) utilized derivatives of this compound to develop methods for assaying alpha-amylase activity in human fluids, demonstrating its importance in clinical assays (Satomura et al., 1988).
Wirkmechanismus
Target of Action
The primary targets of 4-Nitrophenyl 2-O-(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)-4,6-O-benzylidene-b-D-glucopyranoside are various glycosyltransferases and glycosidases . These enzymes play a crucial role in the metabolism of carbohydrates and are involved in the process of glycosylation, which is essential for the proper functioning of many biological systems .
Mode of Action
This compound acts as a substrate for the aforementioned enzymes . It interacts with these enzymes, aiding in the investigation of their mechanisms and inhibition . The exact nature of these interactions and the resulting changes at the molecular level are complex and depend on the specific enzyme involved .
Biochemical Pathways
The compound affects the biochemical pathways associated with carbohydrate chemistry and enzymatic reactions . The downstream effects of these pathways can have significant implications for various biological processes, including those related to diseases correlated with aberrant glycosylation processes, such as cancer, diabetes, and genetic disorders .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its role as a substrate for glycosyltransferases and glycosidases . By interacting with these enzymes, the compound can influence the process of glycosylation, potentially leading to changes in the structure and function of glycosylated proteins and lipids . This can have significant implications for cellular processes and overall organismal health .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors These may include the pH and temperature of the environment, the presence of other molecules or compounds, and specific characteristics of the individual’s metabolism.
Zukünftige Richtungen
This compound finds applications in drug discovery and development, particularly in designing therapeutics for diseases correlated with aberrant glycosylation processes, such as cancer, diabetes, and genetic disorders . Its role as a substrate for various enzymes makes it a valuable tool in the study of these enzymes’ mechanisms and inhibition .
Eigenschaften
IUPAC Name |
[(2R,3R,4S,5R,6S)-6-[[(4aR,6S,7R,8S,8aS)-8-hydroxy-6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H37NO17/c1-16(35)42-14-24-27(44-17(2)36)29(45-18(3)37)30(46-19(4)38)33(49-24)51-28-25(39)26-23(15-43-31(50-26)20-8-6-5-7-9-20)48-32(28)47-22-12-10-21(11-13-22)34(40)41/h5-13,23-33,39H,14-15H2,1-4H3/t23-,24-,25+,26-,27-,28-,29+,30-,31?,32-,33+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APYFCGBWFSVXEH-PSKLNEOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2C(C3C(COC(O3)C4=CC=CC=C4)OC2OC5=CC=C(C=C5)[N+](=O)[O-])O)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]3[C@@H](COC(O3)C4=CC=CC=C4)O[C@H]2OC5=CC=C(C=C5)[N+](=O)[O-])O)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H37NO17 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90745392 |
Source


|
| Record name | 4-Nitrophenyl 4,6-O-benzylidene-2-O-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90745392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
719.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitrophenyl 4,6-O-benzylidene-2-O-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-beta-D-glucopyranoside | |
CAS RN |
26255-68-5 |
Source


|
| Record name | 4-Nitrophenyl 4,6-O-benzylidene-2-O-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90745392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


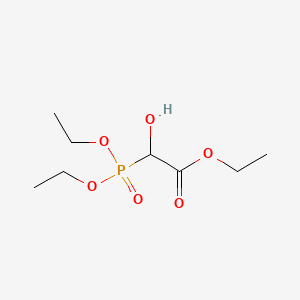
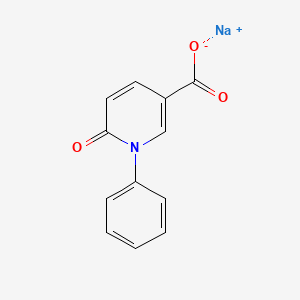
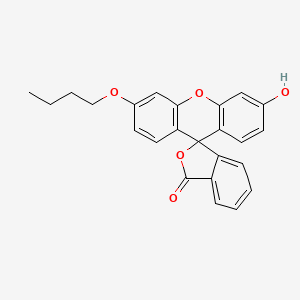
![(3aS,7aS)-8-(1-Ethoxyethoxy)-2,2,6,6-tetramethylhexahydro-2H,6H-benzo[1,2-d:4,5-d']bis[1,3]dioxol-4-ol](/img/structure/B562092.png)


